molecular formula C15H17N3O B7461700 N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B7461700
M. Wt: 255.31 g/mol
InChI Key: SVJFZVVORFZVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as MPTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTN is a synthetic molecule that belongs to the class of pyrazoles and naphthalenes. In

Mechanism of Action

N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide reduces the production of prostaglandins and subsequently reduces inflammation.
Biochemical and Physiological Effects
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been reported to have antioxidant and neuroprotective effects. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its properties and purity. However, one of the limitations of using N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have neuroprotective effects, and further research is needed to explore its potential therapeutic applications in these diseases. Another area of interest is the development of novel N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives with improved solubility and bioavailability.
Conclusion
In conclusion, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic molecule that has shown promising potential in various scientific research applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for the development of novel therapeutics. Further research is needed to explore its potential applications in the treatment of various diseases and the development of novel derivatives.

Synthesis Methods

The synthesis of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the reaction of 1-methylpyrazole with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown promising potential in various scientific research applications. One of the significant areas of interest is its anti-inflammatory properties. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18-9-8-14(17-18)16-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJFZVVORFZVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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